molecular formula C22H30N2O2 B1385872 N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide CAS No. 1020055-65-5

N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide

Cat. No. B1385872
CAS RN: 1020055-65-5
M. Wt: 354.5 g/mol
InChI Key: YHFBYBFKBYGXFB-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide, also known as DAPTA, is an organic compound that has been used in a variety of scientific research applications. DAPTA is an amide derivative of 4-aminophenol and 2,4-di(tert-butyl)phenoxyacetic acid. It is a white solid that is soluble in a variety of organic solvents, such as methanol, ethanol, and dimethylformamide. DAPTA has a wide range of uses in scientific research, from studying the biochemical and physiological effects of drugs to investigating the mechanism of action of enzymes.

Scientific Research Applications

N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of enzymes. It has also been used to study the effects of drug interactions and to develop new drugs. Additionally, it has been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide is not fully understood. It is believed that it works by binding to specific receptors in the body, which then triggers a cascade of biochemical and physiological effects. It is also believed that it has an inhibitory effect on certain enzymes, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can lead to the inhibition of certain metabolic pathways. It has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been shown to have an effect on the central nervous system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, it has a wide range of uses in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short shelf life, and it is not particularly stable in the presence of light or heat.

Future Directions

The use of N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide in scientific research is still relatively new, and there is still much to be explored. Some potential future directions for research include investigating the effects of this compound on other biochemical and physiological processes, such as the immune system and the endocrine system. Additionally, further research could be done to explore the potential therapeutic applications of this compound, including its potential use as an anti-cancer drug. Other potential research directions include exploring the potential for using this compound as a tool for drug discovery, as well as studying its potential use in environmental remediation.

properties

IUPAC Name

N-(4-aminophenyl)-2-(2,4-ditert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-21(2,3)15-7-12-19(18(13-15)22(4,5)6)26-14-20(25)24-17-10-8-16(23)9-11-17/h7-13H,14,23H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFBYBFKBYGXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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